molecular formula C14H11N3O2 B7727598 4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol

4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol

Cat. No.: B7727598
M. Wt: 253.26 g/mol
InChI Key: YVILEAYERGJZRZ-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol is an organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol typically involves the condensation reaction between 2-hydrazinylbenzoxazole and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol has been explored for various scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Studied for its potential as a therapeutic agent due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other non-covalent interactions, while the benzoxazole ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-yl)hydrazine: A precursor in the synthesis of the target compound.

    4-Hydroxybenzaldehyde: Another precursor used in the synthesis.

    Benzoxazole derivatives:

Uniqueness

4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol is unique due to the presence of both a benzoxazole ring and a phenolic group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(Z)-(1,3-benzoxazol-2-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-11-7-5-10(6-8-11)9-15-17-14-16-12-3-1-2-4-13(12)19-14/h1-9,18H,(H,16,17)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVILEAYERGJZRZ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)N/N=C\C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.